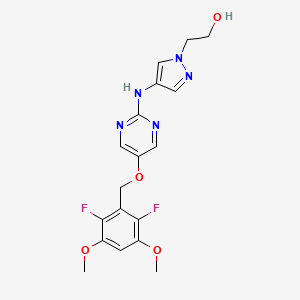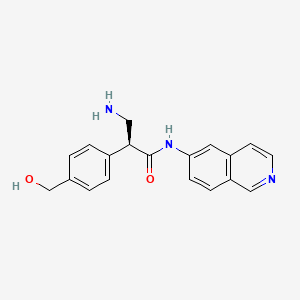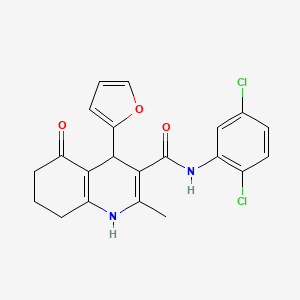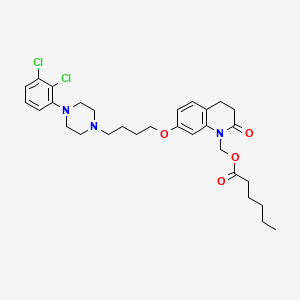
1H-Pyrazole-1-ethanol, 4-((5-((2,6-difluoro-3,5-dimethoxyphenyl)methoxy)-2-pyrimidinyl)amino)-
Overview
Description
This compound, also known by its IUPAC name 2-[4-[[5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl]amino]pyrazol-1-yl]ethanol, is used for research and development .
Physical and Chemical Properties The molecular formula of this compound is C18H19F2N5O4 and it has a molecular weight of 407.37 .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Characterization
The 1H-pyrazole-1-ethanol derivatives, including variants like 3,5-diphenyl-1H-pyrazole, have been synthesized and characterized, demonstrating their potential in various chemical reactions and structural analysis. These compounds are often synthesized by condensation reactions and characterized through methods like X-ray crystallography and NMR spectroscopy (Wang, Zheng, & Fan, 2009); (Moyano et al., 2021).
Structural Analysis and Tautomerism
Studies on compounds like NH-pyrazoles and dimethoxyphenyl pyrazoles focus on their structural diversity and tautomerism, which are key for understanding their chemical behavior and potential applications in material science (Cornago et al., 2009); (Halcrow, Powell, & Duer, 1996).
Biological and Pharmacological Studies
Antibacterial and Antifungal Properties
Several pyrazole derivatives have been evaluated for their antimicrobial properties, showing potential as antibacterial and antifungal agents. This includes pyrazolo[4,3-d]-pyrimidine derivatives and other related compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anticancer Activity
Some 1H-pyrazole-1-ethanol derivatives have been explored for their potential anticancer activities. The focus is often on the synthesis of new derivatives and their evaluation against various cancer cell lines (Hassan, Hafez, & Osman, 2014).
Anti-inflammatory Evaluation
Certain derivatives of 1H-pyrazole have been synthesized and assessed for their anti-inflammatory properties, indicating their potential use in treating inflammation-related conditions (Fahmy et al., 2012).
Advanced Material Science Applications
Hydrogen-Bonded Supramolecular Materials
1H-pyrazole derivatives have been utilized in the development of hydrogen-bonded supramolecular materials. These studies focus on their thermal stability, fluorescence, and hydrogen-bonding ability, which are essential for applications in material science (Moyano et al., 2021).
Spectroscopic Studies and Charge Transfer Complexes
The formation of charge transfer complexes between certain pyrazole derivatives and other compounds has been investigated, providing insights into their electronic properties and potential applications in fields like photovoltaics and sensors (Al-Attas, Habeeb, & Al-Raimi, 2009).
Safety and Hazards
Mechanism of Action
ASP5878, also known as ASP-5878, C0Z095LL72, 1H-Pyrazole-1-ethanol, 4-((5-((2,6-difluoro-3,5-dimethoxyphenyl)methoxy)-2-pyrimidinyl)amino)-, ASP 5878 [WHO-DD], or Asp 5878, is a novel small-molecule inhibitor that targets fibroblast growth factor receptors (FGFRs) .
Target of Action
ASP5878 primarily targets FGFRs 1, 2, 3, and 4 . These receptors play a crucial role in various cellular processes, including cell growth, differentiation, and survival .
Mode of Action
ASP5878 inhibits the kinase activity of FGFRs . Upon binding to these receptors, ASP5878 prevents their dimerization and autophosphorylation, thereby inhibiting the activation of downstream signaling cascades .
Biochemical Pathways
The inhibition of FGFRs by ASP5878 affects several intracellular signaling pathways involved in cell growth, differentiation, and survival . For instance, it inhibits the phosphorylation of FGFR4 and its downstream signaling molecules .
Pharmacokinetics
ASP5878 is administered orally . It has been evaluated in a phase 1 clinical trial, where it was administered as a single dose and multiple doses in patients with solid tumors . The study investigated the safety, tolerability, and antitumor effect of ASP5878 .
Result of Action
ASP5878 has shown potential antineoplastic activity . It has been found to potently suppress the growth of FGF19-expressing hepatocellular carcinoma cell lines . In addition, it has been shown to induce apoptosis in certain cell lines . In vivo studies have demonstrated that oral administration of ASP5878 can induce sustained tumor regression .
Action Environment
The action of ASP5878 can be influenced by various environmental factors. For instance, the presence of certain genetic alterations in tumors, such as FGFR mutations, can affect the efficacy of ASP5878 . Furthermore, the development of resistance to other treatments, such as gemcitabine or adriamycin, can also influence the action of ASP5878 .
properties
IUPAC Name |
2-[4-[[5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl]amino]pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5O4/c1-27-14-5-15(28-2)17(20)13(16(14)19)10-29-12-7-21-18(22-8-12)24-11-6-23-25(9-11)3-4-26/h5-9,26H,3-4,10H2,1-2H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZZYOJYLLNBTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1F)COC2=CN=C(N=C2)NC3=CN(N=C3)CCO)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1453208-66-6 | |
| Record name | ASP-5878 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453208666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASP-5878 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0Z095LL72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605555.png)
![N-[(2R,3S,4S,4aS,8aS)-4-(3,5-dihydroxybenzoyl)-3,4a,8,8-tetramethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]pyridine-3-carboxamide](/img/structure/B605556.png)


![(1'-but-3-enyl-5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-(2,6-difluorophenyl)methanone](/img/structure/B605559.png)


![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B605564.png)
![(2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate](/img/structure/B605565.png)


